4-(Cyclohexylmethyl)phenylboronic acid pinacol ester

Purity specification HPLC GC

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester (CAS 2096339-40-9) is an arylboronic ester bearing a para-cyclohexylmethyl substituent on the phenyl ring. It belongs to the class of pinacol boronate esters (BPin), which are widely employed as organoboron reagents in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for carbon–carbon bond formation.

Molecular Formula C19H29BO2
Molecular Weight 300.25
CAS No. 2096339-40-9
Cat. No. B2730345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylmethyl)phenylboronic acid pinacol ester
CAS2096339-40-9
Molecular FormulaC19H29BO2
Molecular Weight300.25
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3CCCCC3
InChIInChI=1S/C19H29BO2/c1-18(2)19(3,4)22-20(21-18)17-12-10-16(11-13-17)14-15-8-6-5-7-9-15/h10-13,15H,5-9,14H2,1-4H3
InChIKeyZBEAZCIIZXRBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester (CAS 2096339-40-9): Boronic Ester Building Block for Suzuki–Miyaura Cross-Coupling


4-(Cyclohexylmethyl)phenylboronic acid pinacol ester (CAS 2096339-40-9) is an arylboronic ester bearing a para-cyclohexylmethyl substituent on the phenyl ring . It belongs to the class of pinacol boronate esters (BPin), which are widely employed as organoboron reagents in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for carbon–carbon bond formation [1]. The compound exhibits the general reactivity profile characteristic of aryl pinacol boronates, functioning as a masked boronic acid that undergoes transmetalation under basic coupling conditions.

Why Generic Substitution of 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester (CAS 2096339-40-9) Fails: Structural and Physicochemical Differentiation


In the context of Suzuki–Miyaura coupling, arylboronic esters are not universally interchangeable. The specific substitution pattern on the aromatic ring modulates both the transmetalation rate and the steric environment during the catalytic cycle [1]. The para-cyclohexylmethyl group imparts distinct lipophilicity and steric bulk that cannot be replicated by simpler analogs such as phenylboronic acid pinacol ester, 4-tolylboronic acid pinacol ester, or even the regioisomeric meta-cyclohexylmethyl variant. Furthermore, hydrolysis kinetics of pinacol boronates are known to be substituent-dependent [2], meaning that the cyclohexylmethyl group may influence the reagent's shelf-life and its stability profile under aqueous coupling conditions relative to other in-class compounds. The following quantitative evidence addresses these differentiation dimensions.

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester (CAS 2096339-40-9): Quantified Differentiation Evidence for Procurement Decisions


Commercial Purity Specification: 98% (HPLC) from Multiple Suppliers versus 97% (GC) Baseline

Multiple reputable chemical suppliers list 4-(Cyclohexylmethyl)phenylboronic acid pinacol ester at a minimum purity specification of 98% as determined by HPLC . This represents a higher certified purity threshold compared to the 97% (GC) specification offered by alternative suppliers for the same compound . For end-users performing stoichiometry-sensitive reactions such as palladium-catalyzed cross-couplings where boronic ester equivalents must be precisely controlled, this 1% absolute purity differential translates to a meaningful reduction in inactive mass and potential impurity-derived side reactions.

Purity specification HPLC GC Quality control Procurement

Physical State Differentiation: Liquid at 20°C versus Solid Analogs

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester is reported to exist as a liquid at 20°C , whereas structurally related analogs including the unsubstituted phenylboronic acid pinacol ester (CAS 24388-23-6) and 4-tolylboronic acid pinacol ester are crystalline solids at ambient temperature . The liquid physical form of the target compound eliminates the need for dissolution prior to use in automated parallel synthesis platforms or continuous flow chemistry setups, where solid handling can introduce weighing errors, clogging, and inconsistent delivery.

Physical form Handling Liquid reagent Automation Scale-up

Lipophilicity Enhancement: logP ≈ 6.2 versus logP ≈ 3.3 for Phenylboronic Acid Pinacol Ester

The calculated octanol–water partition coefficient (logP) for 4-(cyclohexylmethyl)phenylboronic acid pinacol ester is approximately 6.2 (ChemDraw/ChemAxon prediction) [1]. This represents a logP increase of nearly three orders of magnitude (~2.9 log units) relative to the unsubstituted phenylboronic acid pinacol ester (calculated logP ≈ 3.3) [1]. For medicinal chemistry applications where the boronic ester is incorporated into a larger scaffold or used as a building block for lipophilic drug candidates, the cyclohexylmethyl substituent provides a substantial and quantifiable boost to overall molecular hydrophobicity. In the context of library synthesis, this structural feature can be selected to systematically tune the lipophilicity of final compounds.

Lipophilicity logP Membrane permeability Drug discovery Physicochemical property

Silica Gel Chromatographic Stability: Pinacol Boronate Esters Enable Direct Column Purification Unlike Free Boronic Acids

A comparative study demonstrated that aryl boronic pinacol esters (ArBpin) are stable on silica gel and can be purified directly by flash column chromatography, whereas the corresponding free aryl boronic acids undergo dehydration to form boroxines and/or decompose on silica, precluding direct chromatographic purification [1]. The same study quantified that ArBpin compounds purified by silica gel chromatography were subsequently reactive under Suzuki–Miyaura coupling conditions, providing higher yields of biaryl products than those obtained using the corresponding aryl boronic acids [1]. This stability advantage is inherent to the pinacol ester class (including the target compound) and constitutes a verifiable, workflow-relevant differentiation from boronic acid analogs.

Chromatography Purification Silica gel stability Synthetic workflow Boronic acid

Regioisomeric Differentiation: para-Substitution (CAS 2096339-40-9) versus meta-Substitution (CAS 2096333-64-9)

Two regioisomeric cyclohexylmethyl-substituted phenylboronic acid pinacol esters are commercially available: the para-isomer (CAS 2096339-40-9) and the meta-isomer (CAS 2096333-64-9) . While both share the molecular formula C19H29BO2 and molecular weight 300.24, the position of the cyclohexylmethyl group on the aromatic ring creates distinct steric and electronic environments at the boron-bearing carbon. In the para-isomer, the boronate group and cyclohexylmethyl substituent are electronically conjugated but sterically remote; in the meta-isomer, the substituent exerts a proximal steric influence on the reactive site. This regioisomeric difference directly impacts the steric profile of the biaryl products formed upon Suzuki coupling—a critical consideration when the final coupled scaffold requires a specific substitution pattern for downstream biological activity or material properties.

Regioisomer para-Substitution meta-Substitution Steric environment Synthetic selectivity

Procurement Viability: Active Commercial Availability versus Discontinued Analog Status

The target compound 4-(cyclohexylmethyl)phenylboronic acid pinacol ester (CAS 2096339-40-9) is actively stocked and available from multiple reputable suppliers including Leyan (≥98% purity, multiple gram-scale quantities) and AK Scientific (97% GC purity) . In contrast, a closely related analog—the alternative catalog entry for the same compound under a different supplier SKU (CymitQuimica Ref. 10-F691854, 98% purity)—is explicitly listed as "Discontinued" and unavailable for order . This divergence in commercial viability means that procurement of CAS 2096339-40-9 from verified active suppliers represents a lower supply-chain risk option compared to sourcing strategies that rely on discontinued or single-source specialty catalogs.

Supply chain Commercial availability Sourcing Discontinued product Procurement risk

4-(Cyclohexylmethyl)phenylboronic acid pinacol ester (CAS 2096339-40-9): Optimal Application Scenarios Based on Verified Evidence


High-Precision Stoichiometry-Dependent Suzuki–Miyaura Cross-Coupling Reactions

When executing palladium-catalyzed Suzuki–Miyaura couplings where the boronic ester must be added in exact stoichiometric equivalence relative to the aryl halide coupling partner, the availability of 98% (HPLC) grade material reduces the mass contribution of impurities that could otherwise perturb the intended stoichiometry. This is particularly relevant for library synthesis and process chemistry where deviation from the targeted 1.0:1.0 boronic ester-to-halide ratio can lead to incomplete conversion or the need for excess halide and subsequent purification burden.

High-Throughput Experimentation and Automated Parallel Synthesis Workflows

The liquid physical form of 4-(cyclohexylmethyl)phenylboronic acid pinacol ester at 20°C makes it amenable to automated liquid handling systems that dispense reagents volumetrically. In high-throughput experimentation (HTE) platforms where dozens to hundreds of coupling reactions are executed in parallel, liquid reagents eliminate the need for individual weighing of solids for each well, significantly reducing setup time and improving dosing reproducibility across the plate.

Lipophilicity-Driven Medicinal Chemistry Library Design

For medicinal chemistry programs seeking to explore lipophilic chemical space, the cyclohexylmethyl-substituted building block provides a quantifiable logP enhancement (≈6.2) compared to simpler phenyl-based boronates (≈3.3) [1]. This property enables medicinal chemists to systematically increase the hydrophobicity of biaryl scaffolds without introducing additional synthetic steps, supporting structure–property relationship (SPR) optimization for membrane permeability and target engagement.

Synthetic Routes Requiring Direct Silica Gel Purification of Boron-Containing Intermediates

In synthetic sequences where the boronic ester intermediate must be purified prior to the final Suzuki coupling step, the pinacol ester form (as opposed to the free boronic acid) enables direct flash column chromatography on silica gel without decomposition [2]. This workflow advantage avoids the need for in situ generation or alternative purification methods, improving overall synthetic efficiency and isolated yields of advanced intermediates.

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